molecular formula C14H14N4S2 B3116822 4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 219860-19-2

4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No. B3116822
CAS RN: 219860-19-2
M. Wt: 302.4 g/mol
InChI Key: XXTIQGMPSNYHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide (E4M2P1T5-4H1T3H) is an organic compound belonging to the class of thiazoles. It is a white crystalline solid that has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial, antioxidant, and antifungal properties, as well as being a potential anti-cancer agent. It has been used in various laboratory experiments, with promising results.

Scientific Research Applications

Convenient Access to Heterocyclic Compounds

A study by Nikpour and Motamedi (2015) detailed the synthesis of a range of heterocyclic compounds, including triazolo-thiadiazol and triazol-triazines. These compounds are synthesized through reactions involving amino-triazoles and phenylisothiocyanate, leading to hydrosulfide derivatives. Such pathways are essential for developing new chemical entities with potential application in various scientific and pharmacological research areas (Nikpour & Motamedi, 2015).

Antimicrobial and Antifungal Activities

Research by Abdelhamid et al. (2010) explored the synthesis of 5-arylazothiazole, pyrazolo[1,5-a] pyrimidine, [1,2,4]triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives, demonstrating significant antimicrobial activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Abdelhamid et al., 2010).

Antioxidative Activity

Tumosienė et al. (2014) synthesized novel S-substituted derivatives of triazole-thiones, exhibiting significant antioxidative activities. These compounds provide a foundation for the development of antioxidants with potential therapeutic applications (Tumosienė et al., 2014).

Fungicidal Activity

El-Telbani, Swellem, and Nawwar (2007) conducted a study on the condensation of amino-triazole-thiol with ethyl cyanoacetate, leading to compounds with preliminary fungicidal activity. This research underscores the utility of such heterocyclic compounds in developing new fungicides (El-Telbani et al., 2007).

Pharmacological Properties

A study by Maliszewska-Guz et al. (2005) focused on the synthesis and pharmacological evaluation of triazole and thiadiazole derivatives, demonstrating their impact on the central nervous system in mice. These findings suggest potential applications in neurological research and therapy (Maliszewska-Guz et al., 2005).

properties

IUPAC Name

4-ethyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S2/c1-3-18-12(16-17-14(18)19)11-9(2)15-13(20-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTIQGMPSNYHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001133872
Record name 4-Ethyl-2,4-dihydro-5-(4-methyl-2-phenyl-5-thiazolyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219860-19-2
Record name 4-Ethyl-2,4-dihydro-5-(4-methyl-2-phenyl-5-thiazolyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219860-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-2,4-dihydro-5-(4-methyl-2-phenyl-5-thiazolyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 2
Reactant of Route 2
4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 3
Reactant of Route 3
4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 4
Reactant of Route 4
4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 5
Reactant of Route 5
4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 6
4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.